molecular formula C13H17NO B2873409 1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol CAS No. 1355549-98-2

1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol

Cat. No.: B2873409
CAS No.: 1355549-98-2
M. Wt: 203.285
InChI Key: TWOMFPSSDRDFID-UHFFFAOYSA-N
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Description

The compound “1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol” is a chemical compound that has been studied for its potential therapeutic importance . It has been synthesized as part of a series of 1,2,3-triazole hybrids containing amine-ester functionality .


Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of a broader class of reactions known as click reactions, which are characterized by their efficiency and versatility .


Molecular Structure Analysis

While specific structural details for “this compound” are not available, it is part of a broader class of compounds known as 1,2,3-triazoles. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction is a type of click reaction, which are known for their high yield and specificity .

Future Directions

The development of novel antimicrobial drugs is a pressing need due to the increasing incidence of microbial resistance . The synthesis and study of compounds like “1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol” contribute to this effort. Future research may focus on further exploring the therapeutic potential of these compounds and optimizing their synthesis for potential large-scale production .

Properties

IUPAC Name

1-[benzyl(prop-2-ynyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-9-14(10-12(2)15)11-13-7-5-4-6-8-13/h1,4-8,12,15H,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOMFPSSDRDFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC#C)CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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